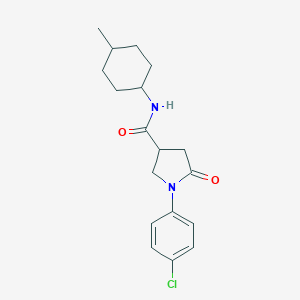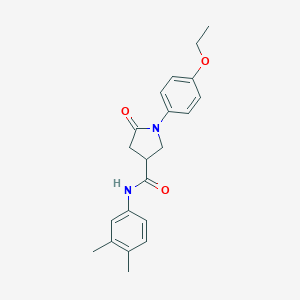
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DPC-AE-1, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been synthesized using various methods.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been found to be effective in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been proposed that it exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, it has been found to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, its potential therapeutic applications have not yet been fully explored, which limits its use in certain areas of research.
Future Directions
There are several future directions for research on N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In addition, it would be interesting to investigate the effects of N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide on the gut microbiome, as recent studies have shown that the gut microbiome plays a critical role in the development of various diseases. Finally, it would be important to investigate the safety and efficacy of N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide in human clinical trials to determine its potential as a therapeutic agent.
Synthesis Methods
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using various methods. One of the most common methods is the one-pot reaction of 3,4-dimethylbenzaldehyde, 4-ethoxybenzaldehyde, and pyrrolidine-3-carboxylic acid in the presence of acetic anhydride and triethylamine. The reaction mixture is then purified using column chromatography to obtain the final product.
properties
Product Name |
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-4-26-19-9-7-18(8-10-19)23-13-16(12-20(23)24)21(25)22-17-6-5-14(2)15(3)11-17/h5-11,16H,4,12-13H2,1-3H3,(H,22,25) |
InChI Key |
MUXALITYAINDMC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







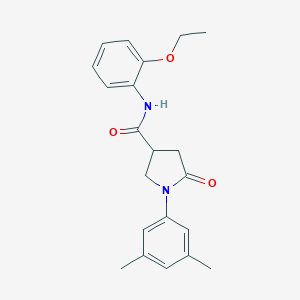



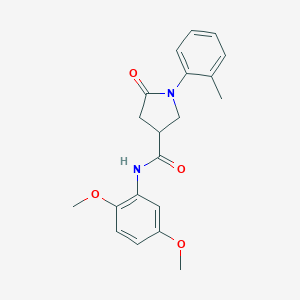
![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)
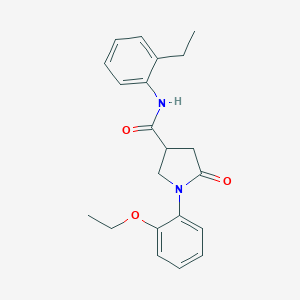

![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)
